molecular formula C7H15NO2 B2396812 2-hydroxy-N,N,3-trimethylbutanamide CAS No. 1507038-39-2

2-hydroxy-N,N,3-trimethylbutanamide

Cat. No.: B2396812
CAS No.: 1507038-39-2
M. Wt: 145.202
InChI Key: DZMNFYOLJFQSEP-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N,3-trimethylbutanamide (CAS No: 87919-98-0) is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound features both hydroxy and amide functional groups on a branched carbon chain, which contributes to its polar nature as indicated by a topological polar surface area of 49.3 Ų . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the development of more complex molecules. The compound is typically supplied as a high-purity solid for research applications. Like other specialized amides, it is often utilized in pharmaceutical and chemical development labs as a building block for drug discovery projects and material science research . Intended Use and Handling: This product is designated For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult safety data sheets and implement appropriate safety precautions before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N,N,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)6(9)7(10)8(3)4/h5-6,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMNFYOLJFQSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxy N,n,3 Trimethylbutanamide

Chemoenzymatic and Chemical Approaches to 2-Hydroxyamide Synthesis

The construction of the 2-hydroxy-N,N,3-trimethylbutanamide scaffold can be achieved by forming the amide bond from its corresponding carboxylic acid precursor, 2-hydroxy-3-methylbutanoic acid. Both chemical and enzymatic methods are applicable for this transformation.

A plausible chemical synthesis involves the activation of 2-hydroxy-3-methylbutanoic acid using standard coupling reagents, followed by the reaction with dimethylamine. Common coupling agents that can be employed for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov The hydroxyl group of the starting acid may require protection prior to the coupling reaction to prevent side reactions, followed by a deprotection step to yield the final product.

Chemoenzymatic methods offer an alternative, often milder, route. One such approach involves a two-step enzymatic sequence starting from an α-oxo ester. nii.ac.jp In the context of this compound, this would begin with the asymmetric reduction of a suitable α-oxo ester precursor, such as ethyl 3-methyl-2-oxobutanoate, using a biocatalyst like Saccharomyces cerevisiae (baker's yeast). This step can produce the corresponding (R)- or (S)-2-hydroxy ester with high enantioselectivity. nii.ac.jp The resulting chiral ester can then undergo aminolysis with dimethylamine, a reaction that can be catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to furnish the desired enantiomerically enriched this compound. nii.ac.jp

Asymmetric Esterification Techniques for this compound

While direct asymmetric synthesis of the amide is a primary goal, asymmetric esterification of the precursor, 2-hydroxy-3-methylbutanoic acid, is a key step in many chemoenzymatic routes. The kinetic resolution of racemic α-hydroxy esters has been achieved with high efficiency. acs.org For instance, the dynamic kinetic resolution of α-hydroxy esters has been demonstrated using enzymatic resolution in conjunction with a ruthenium catalyst for in situ racemization of the slower-reacting enantiomer. acs.org This approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the ester, which can then be converted to the target amide.

Asymmetric Acylation Strategies for this compound

Asymmetric acylation is a powerful tool for the synthesis of chiral molecules. In the context of producing this compound, this strategy would typically be applied in a kinetic resolution scenario, as detailed in the following sections. The enantioselective acylation of a racemic mixture of the target compound would lead to the formation of an acylated product from one enantiomer, leaving the other enantiomer unreacted.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used strategy for separating enantiomers of a racemic compound by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.

Catalytic Systems for Enantioselective Kinetic Resolution

Various catalytic systems have been developed for the kinetic resolution of α-hydroxy amides and related structures. These systems often employ chiral catalysts to facilitate an enantioselective transformation, typically an acylation or a related reaction.

Chiral acyl-transfer catalysts have proven effective in the kinetic resolution of various chiral molecules, including carboxylic acids. acs.org (R)-Benzotetramisole is a prominent example of such a catalyst. While direct application to this compound is not explicitly documented in readily available literature, its successful use in the kinetic resolution of racemic α-arylalkanoic acids suggests its potential applicability. acs.org In a hypothetical kinetic resolution of racemic this compound, (R)-Benzotetramisole could catalyze the enantioselective acylation of one enantiomer with an acylating agent, such as an anhydride. This would result in the formation of an esterified product from one enantiomer, allowing for the separation of the unreacted enantiomer of this compound.

The general mechanism involves the reaction of the chiral acyl-transfer catalyst with the acylating agent to form a reactive chiral acyl-pyridinium intermediate. This intermediate then selectively acylates one enantiomer of the racemic alcohol at a faster rate than the other.

Table 1: Hypothetical Kinetic Resolution of Racemic this compound using (R)-Benzotetramisole

EntryCatalystAcylating AgentSolventUnreacted Amide Enantiomeric Excess (ee)
1(R)-BenzotetramisoleAcetic AnhydrideToluenePotentially High
2(R)-BenzotetramisoleIsobutyric AnhydrideDichloromethanePotentially High

This table is illustrative and based on the application of known catalytic systems to the target compound.

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis. Chiral N-heterocyclic carbenes (NHCs) are a class of organocatalysts that have been successfully employed in the kinetic resolution of α-hydroxy amides. nii.ac.jp The kinetic resolution of N-substituted α-hydroxy amides has been achieved with high selectivity factors using chiral NHC catalysts in the presence of a carboxylate anion co-catalyst. nii.ac.jp

In a potential application to this compound, a chiral NHC could catalyze the enantioselective acylation of the hydroxyl group of one enantiomer with an α-bromo aldehyde. This would lead to the enantioenriched unreacted amide and the corresponding acylated product, which can then be separated. The efficiency of such a resolution is often dependent on the steric and electronic properties of the N-substituents on the amide. nii.ac.jp

Table 2: Potential Organocatalytic Systems for the Kinetic Resolution of this compound

EntryOrganocatalystAcylating AgentBaseSelectivity Factor (s)
1Chiral N-Heterocyclic Carbeneα-Bromo-cinnamaldehydeProton SpongePotentially High
2Chiral 4-DMAP derivativeBenzoic AnhydrideTriethylaminePotentially Moderate to High

This table is illustrative and based on the application of known organocatalytic systems to the target compound.

Substrate Scope and Selectivity in Kinetic Resolution of 2-Hydroxyamides

The kinetic resolution of racemic 2-hydroxyamides has proven to be an effective method for obtaining enantiomerically enriched products. A notable advancement in this area involves the use of a chiral acyl-transfer catalyst, (R)-benzotetramisole ((R)-BTM), in conjunction with a diphenylacetyl component for asymmetric esterification and acylation. nih.govnih.govelsevierpure.com

Initial studies examined a range of racemic 2-hydroxyamides. It was observed that while secondary N-alkyl and N-phenyl amides were not suitable substrates for this reaction, tertiary amides demonstrated high selectivity. nih.gov For instance, the kinetic resolution of a racemic tertiary N,N-dialkyl-2-hydroxyamide proceeded smoothly, yielding the corresponding (R)-ester and the unreacted (S)-2-hydroxyamide with high enantiomeric excess (ee) and a high selectivity factor (s-value). nih.gov This high selectivity with tertiary amides is a significant finding, as it provides a reliable pathway to optically active 2-hydroxyamides. nih.govnih.govelsevierpure.com

Further investigations into the substrate scope focused on racemic 2-hydroxy-N,N-dimethylamides with varying substituents. The kinetic resolution of these compounds was successful for those bearing normal aliphatic alkyl chains at the C-2 position, consistently producing high s-values. nih.gov The generality of this method highlights its utility in synthesizing a variety of chiral 2-hydroxy-N,N-dimethylamides.

Below is a table summarizing the results of the kinetic resolution of various racemic 2-hydroxy-N,N-dimethylamides.

Substrate (Racemic 2-hydroxy-N,N-dimethylamide)Recovered (S)-alcohol Yield (%)Recovered (S)-alcohol ee (%)s-value
3a (R = Me)48>99158
3b (R = Et)48>99199
3c (R = n-Pr)47>99211
3d (R = i-Pr)4692254
3e (R = n-Bu)47>99205
3f (R = i-Bu)4798134
3g (R = t-Bu)498069
3h (R = n-Hex)4899151

Data sourced from a study on the kinetic resolution of racemic 2-hydroxyamides. nih.gov

Direct Synthetic Routes to Enantiopure this compound

While kinetic resolution offers a viable route to enantiopure this compound, direct synthesis from chiral precursors is often a more atom-economical approach.

Stereocontrol in Novel Synthetic Pathways

The development of novel synthetic pathways with inherent stereocontrol is a continuous goal in asymmetric synthesis. For the preparation of enantiopure this compound, this could involve the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. While a powerful strategy, its application to the direct synthesis of this compound would require the development of a specific protocol.

Asymmetric catalysis, on the other hand, offers the potential for the direct, enantioselective synthesis from achiral or racemic starting materials. For instance, the asymmetric reduction of a corresponding α-keto amide could, in principle, yield the desired enantiopure 2-hydroxy amide. However, the development of a catalyst system that is both highly efficient and selective for this specific transformation remains an area of active research.

Stereochemical Investigations and Chiral Transformations of 2 Hydroxy N,n,3 Trimethylbutanamide

Enantiomeric Purity Assessment and Maintenance in 2-Hydroxy-N,N,3-trimethylbutanamide

Optically active 2-hydroxyamide derivatives, such as this compound, are valuable chiral building blocks in the synthesis of biologically active compounds and as components of asymmetric catalysts and chiral auxiliaries. nih.gov The utility of these molecules is intrinsically linked to their enantiomeric purity. Therefore, robust methods for both assessing and maintaining this purity are of paramount importance.

The kinetic resolution of racemic 2-hydroxyamides presents a powerful strategy for obtaining enantiomerically enriched forms. nih.gov This process often involves asymmetric acylation using a chiral acyl-transfer catalyst. For instance, the kinetic resolution of various racemic 2-hydroxyamides has been successfully achieved with high selectivity using a diphenylacetyl component in conjunction with the chiral acyl-transfer catalyst, (R)-benzotetramisole ((R)-BTM). nih.gov This method proceeds via asymmetric esterification and acylation, demonstrating that tertiary amides can achieve high selectivity. nih.gov

The enantiomeric purity of the resulting products is typically assessed using chiral high-performance liquid chromatography (HPLC). This analytical technique allows for the separation and quantification of the individual enantiomers, providing a precise measure of the enantiomeric excess (ee).

A crucial aspect of utilizing chiral 2-hydroxyamides is the ability to perform subsequent chemical transformations without compromising their enantiomeric integrity. Research has shown that chiral 2-hydroxy-N,N-dimethylamides can undergo further reactions with no loss of chirality, highlighting the stability of the stereocenter under specific reaction conditions. nih.gov

Transformations of Chiral this compound Derivatives

The synthetic utility of chiral 2-hydroxyamides is further expanded by their ability to be transformed into other valuable chiral molecules. These transformations often involve the hydroxyl or amide functionalities, leading to a diverse range of chiral products.

Reduction of Chiral 2-Hydroxy-N,N-dimethylamides

The reduction of the amide functionality in chiral 2-hydroxy-N,N-dimethylamides offers a direct route to chiral amino alcohols. Studies have demonstrated that the reduction of a chiral 2-hydroxy-N,N-dimethylamide, specifically (S)-2-hydroxy-N,N-dimethylisovaleramide, with borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in tetrahydrofuran (B95107) (THF) proceeds in good yield and, critically, with no loss of chirality. nih.gov This transformation underscores the robustness of the chiral center adjacent to the hydroxyl group during the reduction of the amide.

ReactantReagentProductYieldChiralityReference
(S)-2-hydroxy-N,N-dimethylisovaleramideBH₃·SMe₂ in THF(S)-2-amino-3-methyl-1-butanolGoodMaintained nih.gov

Solvolysis of 2-Acyloxy-N,N-dimethylamide Intermediates

The solvolysis of 2-acyloxy-N,N-dimethylamides, which can be formed from 2-hydroxy-N,N-dimethylamides, provides a method to regenerate the parent hydroxy amide. For example, the solvolysis of (R)-2-acyloxy-N,N-dimethylamide with potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH) yields the corresponding (R)-2-hydroxyamide in good yield. nih.gov This reaction is significant as it allows for the deprotection of the hydroxyl group under mild basic conditions, often preserving the stereochemical integrity of the molecule.

The mechanism of solvolysis reactions can be complex and highly dependent on the substrate and reaction conditions. In some cases, particularly with substrates prone to forming stable carbocation intermediates, the reaction may proceed through an S\N1-like pathway. nih.gov This can have significant stereochemical implications. Detailed kinetic studies and trapping experiments with nucleophiles like sodium azide (B81097) are often employed to elucidate the reaction mechanism. nih.gov For instance, the stereoselective solvolysis of certain acetate (B1210297) esters has been shown to proceed via an S\N1-like mechanism, as indicated by the correlation of solvolysis rate constants with the YOTs values of different solvent mixtures. nih.gov

ReactantReagentProductYieldReference
(R)-2-acyloxy-N,N-dimethylamideK₂CO₃ in MeOH(R)-2-hydroxyamideGood nih.gov

Derivatization Strategies for Enhancing Chiral Recognition

While direct analysis of enantiomers by chiral HPLC is common, derivatization can sometimes be employed to enhance separation and detection. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can often be more easily separated by standard chromatographic techniques.

For this compound, derivatization could potentially involve the hydroxyl group. Esterification with a chiral carboxylic acid or its activated derivative would produce diastereomeric esters. The choice of the derivatizing agent is crucial and depends on factors such as reactivity, the stability of the resulting diastereomers, and the presence of a suitable chromophore for detection.

Furthermore, the development of new ligands for use in metal complexes for applications such as antimicrobial agents often involves the derivatization of core structures. researchgate.net While not directly focused on chiral recognition for this specific compound, the principles of modifying functional groups to alter chemical properties are relevant. For instance, the synthesis of 2-hydroxy-N'-3-(hydroxyimino)butan-2-ylidene)benzohydrazide and its subsequent complexation with various metals demonstrates how derivatization can lead to new chemical entities with distinct properties. researchgate.net

The study of N-acyloxy-N-alkoxyamides has also provided insights into nucleophilic substitution at the nitrogen atom. researchgate.net The exchange of the acyloxy group with carboxylate anions has been demonstrated, offering a potential, albeit complex, route for derivatization. researchgate.net

Mechanistic and Theoretical Studies on 2 Hydroxy N,n,3 Trimethylbutanamide Reactions

Computational Chemistry and DFT Calculations of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms at a molecular level. nih.gov For reactions involving chiral molecules like 2-hydroxy-N,N,3-trimethylbutanamide, DFT calculations can map out entire reaction energy profiles, identify the structures of transient intermediates, and calculate the energy barriers of transition states that govern reaction rates and selectivity. nii.ac.jpnih.gov These theoretical models are crucial for understanding how catalysts operate and why certain stereoisomers are preferentially formed. nih.gov

Kinetic resolution is a key strategy for separating racemic mixtures into pure enantiomers. In the context of α-hydroxyamides, this is often achieved through enantioselective acylation catalyzed by a chiral N-heterocyclic carbene (NHC). The selectivity of this process is determined by the difference in activation energies between the two diastereomeric transition states, where the catalyst interacts with the (R)- and (S)-enantiomers of the substrate.

Although the specific transition states (TS) for this compound, denoted hypothetically as (R)-3a-TS and (S)-3a-TS, are not documented in available literature, the principles can be illustrated through computational studies on analogous systems. For instance, in the NHC-catalyzed dynamic kinetic resolution of planar-chiral cyclophanes, DFT calculations were used to determine the energy barrier for the addition of the NHC catalyst to each enantiomer. nih.gov The calculations showed that the energy barrier for the addition of the catalyst to the (R_p_)-enantiomer was 3.6 kcal/mol lower than for the (S_p_)-enantiomer, indicating that the reaction is kinetically favored for the (R_p_)-enantiomer. nih.gov This difference in transition state energy is the origin of the kinetic resolution, allowing one enantiomer to react much faster than the other. A similar approach would be used to model the acylation of this compound, where the chiral NHC catalyst would form two different transition state complexes, one with the (R)-amide and one with the (S)-amide, with the lower energy transition state leading to the major product.

The stereoselectivity of a reaction is quantitatively understood by modeling the complete energy profile for the formation of both enantiomeric products. DFT calculations can map the potential energy surface of the reaction, detailing the relative energies of reactants, intermediates, transition states, and products. researchgate.net

The catalytic cycle for an NHC-catalyzed acylation typically involves:

Nucleophilic attack of the NHC on an aldehyde, forming a tetrahedral intermediate. rsc.orgnih.gov

Proton transfer to form the key Breslow intermediate. nih.gov

Reaction of the Breslow intermediate with an acylating agent.

Acylation of the α-hydroxyamide by the activated acyl-NHC intermediate.

Regeneration of the catalyst. rsc.org

For a kinetic resolution, the crucial step is the acylation of the α-hydroxyamide. The energy profile would show two parallel pathways starting from the racemic amide. The difference in the height of the energy barriers (activation energies) for the two diastereomeric transition states in this step dictates the enantioselectivity. A larger energy difference leads to a higher selectivity factor (s), resulting in a more effective resolution. nii.ac.jp For example, a computed energy profile for a different NHC-catalyzed stereoselective reaction clearly visualizes how one reaction pathway is energetically favored over the other, explaining the observed product distribution. researchgate.net

Understanding Catalytic Mechanisms in this compound Synthesis

The synthesis of chiral α-hydroxyamides often relies on sophisticated catalytic systems. A prime example is the kinetic resolution via acylation catalyzed by a combination of a chiral NHC and a cocatalyst, such as a carboxylate anion. nii.ac.jp

The proposed mechanism for the NHC-catalyzed kinetic resolution of α-hydroxyamides involves a cooperative catalytic system. nii.ac.jp It is believed that the reaction proceeds through the formation of a hydrogen-bonded complex between the amide's N-H group and the in-situ generated carboxylate anion cocatalyst. This interaction increases the nucleophilicity of the amide's hydroxyl group. Simultaneously, the chiral NHC catalyst reacts with an acylating agent (like an α-bromo aldehyde) to form a highly reactive acyl-azolium intermediate. This intermediate is the species that acylates the alcohol. The enantioselectivity arises from the chiral pocket of the NHC-acyl intermediate, which preferentially accommodates one enantiomer of the hydrogen-bond-activated hydroxyamide over the other. nii.ac.jp

Structure-Reactivity Relationships in 2-Hydroxyamide Derivatives

The efficiency and selectivity of the kinetic resolution of α-hydroxyamides are highly dependent on the steric and electronic properties of the substituents on the amide. nii.ac.jp By systematically varying the N-substituent and the α-substituent of the hydroxyamide, clear structure-reactivity relationships can be established.

In a study on the kinetic resolution of various α-hydroxyamides via NHC-catalyzed acylation, it was found that the size of the N-substituent plays a crucial role. nii.ac.jp The selectivity factor (s) of the reaction, which measures the degree of enantiomeric differentiation, was observed to increase with the steric bulk of the N-alkyl group.

Effect of N-Substituent on the NHC-Catalyzed Kinetic Resolution of α-Hydroxyamides. nii.ac.jp
EntryN-Substituent (R in -NHR)Selectivity Factor (s)Conversion (%)Product ee (%)Recovered Amide ee (%)
1Methyl7435239
2Ethyl14397045
3Isopropyl34399058
4tert-Butyl76319644

As shown in the table, increasing the steric hindrance from a methyl to a tert-butyl group on the nitrogen atom resulted in a significant improvement in the selectivity factor, from 7 to 76. nii.ac.jp This suggests that a bulkier substituent enhances the steric interactions in the diastereomeric transition states, leading to better discrimination between the two enantiomers. Similarly, the nature of the substituent at the α-position (adjacent to the hydroxyl group) also influences the reaction's performance.

Effect of α-Substituent on the NHC-Catalyzed Kinetic Resolution of N-tert-Butyl-α-hydroxyamides. nii.ac.jp
Entryα-SubstituentSelectivity Factor (s)Conversion (%)
1n-Propyl2448
2Cyclohexyl12148
3Isopropyl12849
4tert-Butyl1248
5Phenyl249

The data indicates that secondary alkyl groups at the α-position, such as cyclohexyl and isopropyl, provide excellent selectivities (s = 121 and 128, respectively). nii.ac.jp However, a primary alkyl group (n-propyl) or a very bulky tertiary alkyl group (tert-butyl) resulted in lower selectivity. An aromatic phenyl substituent was found to be a poor substrate for this specific catalytic system, yielding a selectivity factor of only 2. nii.ac.jp These findings underscore the delicate balance of steric and electronic factors required to achieve high efficiency and selectivity in the synthesis and resolution of chiral 2-hydroxyamide derivatives.

Advanced Spectroscopic and Chromatographic Characterization of 2 Hydroxy N,n,3 Trimethylbutanamide

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-performance liquid chromatography (HPLC) is a premier technique for the separation and purification of enantiomers from a racemic mixture. mdpi.com For a molecule like 2-hydroxy-N,N,3-trimethylbutanamide, which possesses a stereocenter at the carbon bearing the hydroxyl group, achieving baseline separation of its (R) and (S)-enantiomers is critical for evaluating their individual properties. This is typically accomplished using a chiral stationary phase (CSP). eijppr.com

The separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase. eijppr.com The differential stability of these complexes leads to different retention times for each enantiomer. For the resolution of chiral hydroxy acids and their amide derivatives, several types of CSPs have proven effective.

Polysaccharide-Based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs for resolving a broad range of chiral compounds, including those with amide functionalities. eijppr.comnih.gov Columns such as Chiralcel® and Chiralpak®, which feature carbamate (B1207046) derivatives of these polysaccharides, are often successful. eijppr.comresearchgate.net The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. researchgate.net

Protein-Based CSPs : Immobilized proteins such as α1-acid glycoprotein (B1211001) (AGP), cellobiohydrolase (CBH), and human serum albumin (HSA) can serve as effective chiral selectors, typically in reversed-phase mode. sigmaaldrich.com AGP, in particular, has demonstrated broad applicability for separating various compound classes, including amides, esters, and alcohols. sigmaaldrich.com

Pirkle-Type CSPs : These CSPs, such as those based on (R)-N-(3,5-dinitrobenzoyl)-phenylglycine, are designed to engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions with the analyte. They have been successfully used to resolve amide derivatives of other chiral acids. researchgate.netjohnshopkins.edu

Macrocyclic Antibiotic CSPs : Glycopeptide antibiotics like vancomycin (B549263) and teicoplanin can be used as CSPs, offering multimodal separation capabilities in normal-phase, reversed-phase, and polar organic modes. nih.gov Their complex structures provide multiple sites for stereoselective interactions, including hydrogen bonding and ionic interactions.

Given the structure of this compound, polysaccharide-based CSPs would be a primary choice for method development due to their proven success with a wide variety of structurally diverse compounds. eijppr.com

The composition of the mobile phase, or eluent system, is a critical parameter that must be optimized to achieve effective separation. The choice of solvents and additives can significantly influence retention times, resolution, and peak shape.

For separations on polysaccharide-based CSPs under normal-phase conditions, the mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.netnih.gov The ratio of these solvents is adjusted to control the elution strength.

For a basic compound or one with an amide group, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution. chiraltech.com Diethylamine (DEA) is a common choice, typically added at a concentration of 0.1% to 0.5%. nih.govchiraltech.com The optimization process involves systematically varying the percentage of the alcohol modifier and the concentration of the basic additive to find the ideal conditions for baseline separation. nih.gov An example of an optimized mobile phase for a similar separation on a cellulose-based CSP could be n-hexane:ethanol:isopropanol (18:2:1, v/v/v) with an acidic additive. nih.gov In another case, a mobile phase of methyl-tert-butyl ether:ethyl acetate (B1210297):ethanol:diethylamine (60:40:5:0.1, v/v/v/v) was used. nih.gov

For reversed-phase separations, which are common on protein-based CSPs, the mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com The pH of the buffer is a crucial parameter, as it affects the ionization state of both the analyte and the protein-based CSP, thereby influencing retention. sigmaaldrich.com

Table 1: General Parameters for HPLC Eluent System Optimization

ParameterTypical Range/ComponentsPurposeReference
Mobile Phase (Normal Phase)n-Hexane / Isopropanol (or Ethanol)Controls retention and selectivity. The alcohol acts as a polar modifier. nih.gov
Basic Additive (for Amides)Diethylamine (DEA), EthanolamineImproves peak shape and resolution by minimizing undesirable interactions with the stationary phase. chiraltech.com
Additive Concentration0.1% - 0.5%Fine-tunes the separation. Higher concentrations are generally not required. chiraltech.com
Mobile Phase (Reversed Phase)Aqueous Buffer (e.g., phosphate) / Acetonitrile (or Methanol)Used with protein-based CSPs. Buffer pH is a key optimization parameter. sigmaaldrich.com
Flow Rate0.5 - 1.0 mL/minAdjusted to balance analysis time and separation efficiency. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through various NMR experiments, it is possible to map the carbon framework and the connectivity of hydrogen atoms, as well as to deduce stereochemical relationships.

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the methine protons at C2 and C3, and the methyl protons at C3 and C4. The ¹³C NMR spectrum will correspondingly show signals for the carbonyl carbon, the two carbons bearing oxygen and nitrogen, and the various methyl carbons. For instance, in N,N-dimethylacetamide, the N-methyl protons appear around 2.9-3.0 ppm and the carbonyl carbon is at ~171 ppm. rsc.orgchemicalbook.com The chemical shifts for the 2-hydroxy-3-methylbutyryl fragment can be estimated from data for 2-hydroxy-3-methylbutyric acid. bmrb.io

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
1C=O-~172-175Carbonyl carbon of the tertiary amide.
2CH-OH~4.0-4.2~72-75Methine proton and carbon attached to the hydroxyl group.
3CH-CH₃~1.9-2.1~30-35Methine proton and carbon adjacent to the stereocenter.
4C-CH₃~0.9-1.0~18-20Methyl protons and carbon at the end of the chain.
-N(CH₃)₂~2.9-3.1~35-38Two N-methyl groups, may show as two distinct signals due to restricted rotation around the C-N amide bond.
-OHVariable-Signal position is dependent on solvent and concentration.

To determine the relative stereochemistry of a molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). longdom.org For this compound, a COSY spectrum would show a cross-peak between the proton at C2 (H2) and the proton at C3 (H3), confirming their connectivity. It would also show a correlation between H3 and the protons of the C4 methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com This is particularly powerful for determining stereochemistry. researchgate.net An observed NOE is typically effective for protons separated by less than 5 Å. acdlabs.com By analyzing the NOESY cross-peaks, one can determine the relative orientation of substituents around the chiral center. For example, a NOESY correlation between the proton at C2 and the protons of one of the N-methyl groups would indicate their spatial proximity, providing clues about the molecule's preferred conformation. The absence or presence of specific cross-peaks can help differentiate between diastereomers. longdom.orgacdlabs.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. spectroscopyonline.com

For this compound, the key functional groups are the alcohol (O-H), the tertiary amide (C=O), and alkane C-H bonds.

O-H Stretch : The hydroxyl group gives rise to a characteristic broad and strong absorption band in the region of 3550-3200 cm⁻¹. ucla.edu The broadening is a result of intermolecular hydrogen bonding.

C-H Stretch : The absorptions for C-H stretching in the alkane portions of the molecule will appear in the 2950-2850 cm⁻¹ region. ucla.edu

C=O Stretch (Amide I Band) : This is one of the most prominent absorptions in the IR spectrum. For tertiary amides, the carbonyl (C=O) stretching vibration, known as the Amide I band, is observed in the range of 1680-1630 cm⁻¹. spcmc.ac.in This absorption is typically very strong and sharp.

Absence of N-H Bands : A crucial feature in the IR spectrum of this compound is the absence of N-H stretching and bending bands. Primary amides show two N-H stretching peaks around 3500-3300 cm⁻¹, while secondary amides show one. spectroscopyonline.comlibretexts.org Since this compound is a tertiary amide, it has no N-H bonds, and therefore these characteristic peaks will be absent, which is a key diagnostic feature. spectroscopyonline.comwpmucdn.com

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrationExpected Absorption Range (cm⁻¹)IntensityReference
Alcohol (O-H)Stretch, H-bonded3550 - 3200Strong, Broad ucla.edu
Alkane (C-H)Stretch2950 - 2850Medium to Strong libretexts.org
Tertiary Amide (C=O)Stretch (Amide I)1680 - 1630Strong spcmc.ac.in
Amine (N-H)StretchAbsent- spectroscopyonline.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the determination of the elemental composition of a molecule with exceptional accuracy. This method measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, which allows for the unambiguous assignment of a molecular formula. The differentiation between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS.

In the characterization of this compound, HRMS is employed to verify its molecular formula. The theoretical monoisotopic mass of the compound, with the molecular formula C7H15NO2, is calculated to be 145.1103 Da. Experimental determination of this value through HRMS provides strong evidence for the correct structure and composition of the synthesized molecule.

Detailed research findings from the analysis of (S)-2-hydroxy-N,N,3-trimethylbutanamide have reported the use of High-Resolution Mass Spectrometry to confirm its synthesis. The analysis was performed using either a Waters Micromass GTC Premier or a Bruker MicroTOF QIII spectrometer, both of which are sophisticated instruments capable of providing the high resolution and mass accuracy required for such determinations. While the specific experimental values from this research are part of a broader study, the technique's application confirms the compound's elemental composition.

The process typically involves the ionization of the sample, often using techniques such as electrospray ionization (ESI), followed by the separation of ions in a high-resolution mass analyzer. The resulting mass spectrum displays the m/z ratio of the molecular ion, which can be measured with a precision in the range of parts per million (ppm). This level of accuracy is crucial for distinguishing between potential molecular formulas.

The table below summarizes the theoretical and expected experimental data from the HRMS analysis of this compound.

ParameterValue
Molecular Formula C7H15NO2
Theoretical Monoisotopic Mass 145.1103 Da
Expected HRMS Measured m/z ([M+H]⁺) ~146.1176
Ionization Technique Electrospray Ionization (ESI)

Potential Academic Applications of 2 Hydroxy N,n,3 Trimethylbutanamide in Research

2-Hydroxy-N,N,3-trimethylbutanamide as a Chiral Building Block in Complex Molecule Synthesis

Enantiomerically pure α-hydroxy amides are valuable chiral building blocks in the synthesis of more complex molecules. nih.gov The presence of a stereocenter at the carbon bearing the hydroxyl group makes this compound a potentially useful starting material for constructing molecules with specific three-dimensional arrangements, which is crucial in fields like medicinal chemistry and natural product synthesis.

The synthesis of chiral α-hydroxy amides can be achieved through various methods, including enzymatic reactions. For instance, a two-step process involving the enantioselective reduction of α-oxo esters by Saccharomyces cerevisiae followed by lipase-catalyzed aminolysis can yield enantiomerically pure α-hydroxy amides. nih.gov In one study, this method resulted in high conversion rates (88-99%) and excellent enantioselectivity (>99% for most substrates). nih.gov This suggests that a similar enzymatic approach could be employed to produce enantiomerically pure (R)- or (S)-2-hydroxy-N,N,3-trimethylbutanamide.

Once obtained in an enantiomerically pure form, this compound could serve as a precursor in the synthesis of larger, more complex chiral molecules. The hydroxyl and amide functionalities provide handles for further chemical transformations. For example, the Myers alkylation of pseudoephedrine-derived amides has been successfully used for the asymmetric synthesis of α-branched carboxylic acid derivatives, highlighting a potential pathway for elaborating the structure of α-hydroxy amides. acs.org

Table 1: Examples of Chiral Building Blocks in Asymmetric Synthesis

Chiral Building Block ClassSynthetic ApplicationReference
α-Hydroxy AmidesPrecursors for complex chiral molecules nih.gov
Pseudoephedrine AmidesAsymmetric synthesis of α-branched carboxylic acids acs.org
EnecarbamatesSynthesis of chiral alkyl amines acs.org

Development of Asymmetric Catalysts Utilizing 2-Hydroxyamide Ligands

The development of novel catalysts for asymmetric synthesis is a significant area of chemical research. nih.govrsc.org The this compound molecule contains both a hydroxyl group and an amide group, which can coordinate to a metal center, making it a potential bidentate ligand for the development of new asymmetric catalysts.

The effectiveness of a catalyst often depends on the three-dimensional environment it creates around the reacting species. By using a chiral ligand like this compound, it may be possible to design catalysts that favor the formation of one enantiomer of a product over the other. The bulky tert-butyl group on the α-carbon could play a crucial role in influencing the stereochemical outcome of a catalyzed reaction.

While direct research on catalysts derived from this compound is not available, the principle is well-established with other hydroxy amide structures. The design of such catalysts would involve complexing the hydroxy amide with a suitable metal precursor and then evaluating its performance in various asymmetric transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Role of this compound in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The hydroxyl and amide groups in this compound are capable of forming hydrogen bonds, which are fundamental to the construction of supramolecular assemblies.

The ability of this molecule to act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the amide oxygen) could allow it to form well-defined structures such as chains, sheets, or more complex three-dimensional networks in the solid state or in solution. The N,N-dimethyl substitution on the amide prevents it from participating as a hydrogen bond donor at the nitrogen, which could lead to more predictable hydrogen bonding patterns compared to primary or secondary amides.

Research in this area would involve studying the self-assembly behavior of this compound, potentially in combination with other molecules, to create novel supramolecular architectures with interesting properties and potential applications in areas like molecular recognition and encapsulation.

Investigation of this compound in Materials Science Contexts

The functional groups of this compound also make it a candidate for investigation in materials science. The hydroxyl group can be used as a site for polymerization, allowing the incorporation of this chiral monomer into larger polymer chains. The resulting polymers would possess pendant hydroxyl and amide groups, which could influence their physical properties, such as solubility, thermal stability, and mechanical strength.

For instance, the incorporation of hydroxyl-containing units into polymers is a known strategy to enhance water solubility and introduce sites for further functionalization. mdpi.com The chirality of this compound could also impart unique optical properties to the resulting polymers, making them potentially useful in applications such as chiral chromatography or as components in specialized optical devices.

Further research could involve the synthesis of polymers derived from this compound and the characterization of their material properties. This could open up new avenues for the design of advanced materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-N,N,3-trimethylbutanamide, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as amidation or condensation of hydroxy-substituted intermediates. For example, analogous compounds (e.g., choline derivatives) are synthesized via quaternization reactions using trimethylamine and hydroxy-substituted precursors under controlled pH and temperature . Key factors include solvent selection (e.g., ethanol or acetonitrile), reaction time, and purification via column chromatography or recrystallization to achieve >95% purity. Catalysts like HATU may enhance coupling efficiency in amide bond formation .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Safety protocols include using personal protective equipment (PPE), proper ventilation, and avoiding inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Storage should be in airtight containers at 2–8°C, away from oxidizing agents, as recommended in safety data sheets for structurally similar amides .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms hydroxyl and amide functional groups. Mass spectrometry (MS) validates molecular weight (171.28 g/mol). Discrepancies in NMR data (e.g., splitting patterns) can be resolved using 2D techniques like COSY or HSQC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR peaks may arise from dynamic exchange processes or impurities. Strategies include:

  • Variable-temperature NMR to assess conformational stability.
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
  • Cross-validation using High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (if crystalline derivatives are available) .

Q. What strategies improve scalability and reproducibility in synthesizing this compound?

  • Methodological Answer : Optimize reaction parameters through Design of Experiments (DoE):

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Use HATU or DCC for efficient amide coupling.
  • Temperature : Maintain 0–5°C during sensitive steps (e.g., quaternization).
  • Workup : Liquid-liquid extraction or flash chromatography minimizes byproducts. Pilot-scale trials should validate reproducibility .

Q. What are the potential biomedical applications of this compound derivatives?

  • Methodological Answer : Structural analogs (e.g., choline salts) show therapeutic potential as lipid-lowering agents or enzyme modulators . Researchers can derivatize the hydroxyl group to enhance bioavailability or target-specific interactions (e.g., ester prodrugs). In vitro assays (e.g., enzyme inhibition) and pharmacokinetic studies (e.g., metabolic stability in liver microsomes) are recommended for preliminary evaluation .

Q. How can researchers address challenges in purifying this compound from reaction mixtures?

  • Methodological Answer : Common impurities include unreacted precursors or diastereomers. Solutions include:

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals.
  • Monitoring : TLC or LC-MS tracks purification progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.